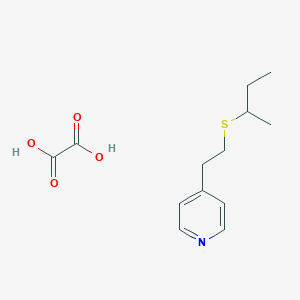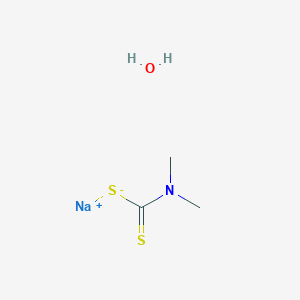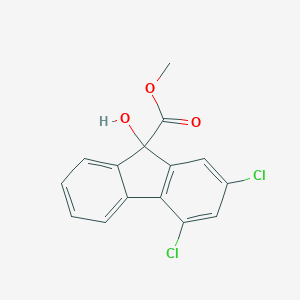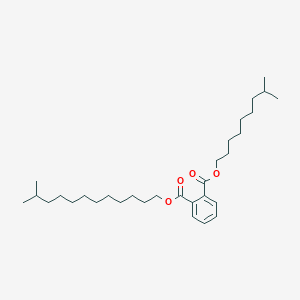
5-Chlor-3-ethyl-1-methyl-1H-pyrazol-4-carbaldehyd
Übersicht
Beschreibung
“5-Chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde” is a chemical compound with the CAS Number: 128564-56-7 . It has a molecular weight of 172.61 . The IUPAC name for this compound is 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde .
Physical and Chemical Properties Analysis
The compound is a powder and its melting point is between 37-41°C .
Wissenschaftliche Forschungsanwendungen
Antibakterielle Anwendungen
Pyrazolderivate sind für ihre antibakteriellen Eigenschaften bekannt. Die spezifische Struktur von 5-Chlor-3-ethyl-1-methyl-1H-pyrazol-4-carbaldehyd könnte auf ihre Wirksamkeit gegen Bakterienstämme untersucht werden, was möglicherweise zu neuen antibakteriellen Wirkstoffen führen könnte .
Entzündungshemmende Anwendungen
Das entzündungshemmende Potenzial von Pyrazolen macht sie zu Kandidaten für die Medikamentenentwicklung bei der Behandlung von entzündungsbedingten Erkrankungen. Die Forschung könnte sich darauf konzentrieren, wie diese Verbindung entzündungshemmende Signalwege moduliert .
Krebsforschung
Pyrazolverbindungen haben in Anti-Krebs-Studien vielversprechend abgeschnitten. Die untersuchte Verbindung könnte synthetisiert und auf ihre Fähigkeit getestet werden, das Wachstum von Krebszellen zu hemmen oder die Apoptose in verschiedenen Krebsmodellen zu induzieren .
Analgetische Eigenschaften
Angesichts der analgetischen Eigenschaften, die mit Pyrazolen verbunden sind, könnte This compound als schmerzlindernde Verbindung untersucht werden, die zu neuen Lösungen für das Schmerzmanagement beiträgt .
Anticonvulsives Potenzial
Die Forschung zu den antikonvulsiven Wirkungen von Pyrazolen könnte sich auf diese Verbindung erstrecken und ihre Nützlichkeit bei der Vorbeugung oder Reduzierung der Häufigkeit von Krampfanfällen untersuchen .
Anthelmintische Aktivität
Die anthelmintische Aktivität, also die Fähigkeit, parasitäre Würmer auszuscheiden, ist ein weiterer Bereich, in dem Pyrazolderivate wirksam waren. Diese Verbindung könnte für solche Anwendungen untersucht werden, insbesondere in der Veterinärmedizin .
Antioxidative Wirkungen
Antioxidantien spielen eine entscheidende Rolle beim Schutz von Zellen vor oxidativem Stress. Die antioxidative Kapazität der Verbindung könnte bewertet werden, was möglicherweise zu Behandlungen für Krankheiten beiträgt, die durch oxidativen Schaden verursacht werden .
Herbizide Eigenschaften
Schließlich deuten die herbiziden Eigenschaften von Pyrazolen darauf hin, dass This compound zu einer neuen Klasse von Herbiziden entwickelt werden könnte, die eine Alternative für die Unkrautbekämpfung in der Landwirtschaft bieten .
Jedes dieser Bereiche bietet eine einzigartige Anwendung für die Verbindung und erfordert detaillierte Forschung, um ihr volles Potenzial zu erforschen.
InTechOpen - Pyrazole Scaffold: Strategies toward the Synthesis and Their Biological Properties
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Biochemische Analyse
Biochemical Properties
Pyrazole derivatives, the class of compounds to which it belongs, are known to interact with various enzymes and proteins
Molecular Mechanism
It’s possible that it could exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
5-chloro-3-ethyl-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-3-6-5(4-11)7(8)10(2)9-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCGECGIPOLQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373928 | |
| Record name | 5-chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128564-56-7 | |
| Record name | 5-chloro-3-ethyl-1-methyl-1h-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 128564-56-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B166506.png)







![Acetic acid,2-[(dimethoxyphosphinothioyl)thio]-,ethyl ester](/img/structure/B166536.png)




